5,6,7,8-Tetrahydroisoquinolin-3(2H)-one

PDE4B Inhibition Inflammation Tetrahydroisoquinoline

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one (CAS 102879-33-4) is a critical heterocyclic building block for drug discovery, featuring a unique partially saturated isoquinoline lactam scaffold. This core enables the synthesis of PDE4 inhibitors for psoriasis/rheumatoid arthritis, positive inotropic agents like MS-857 for heart failure, and CNS-targeted compounds. Its distinct reactivity profile—combining ring saturation with a reactive lactam—differentiates it from fully aromatic isoquinolines, allowing precise derivatization. Procure this high-purity intermediate to accelerate your medicinal chemistry programs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 102879-33-4
Cat. No. B008427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinolin-3(2H)-one
CAS102879-33-4
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CCC2=CNC(=O)C=C2C1
InChIInChI=1S/C9H11NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h5-6H,1-4H2,(H,10,11)
InChIKeyNAVNEMDRBCCOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one: An Overview of a Foundational Scaffold for Pharmaceutical Research


5,6,7,8-Tetrahydroisoquinolin-3(2H)-one (CAS 102879-33-4) is a heterocyclic organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It serves as a critical intermediate in medicinal chemistry, providing a foundational scaffold for the synthesis of numerous pharmacologically active molecules [1]. Its partially saturated isoquinoline ring structure, featuring a lactam group, enables a range of chemical modifications, making it a valuable building block in drug discovery . This core structure is a key starting point for developing more complex derivatives that target various biological pathways.

Why Generic Substitution of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one with Other In-Class Compounds Fails


Substitution of 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one with other in-class compounds like isoquinoline or tetrahydroisoquinoline is not feasible due to fundamental differences in chemical reactivity and biological function. The target compound's unique combination of a partially saturated ring and a lactam group at the 3-position distinguishes it chemically from fully aromatic isoquinolines and non-lactam tetrahydroisoquinolines [1]. This specific arrangement of functional groups dictates its utility as a versatile building block for further derivatization, a property not shared by its simpler analogs. The downstream pharmacological activity of derivatives is highly dependent on this precise core scaffold, making any substitution a critical change that would alter the resulting molecule's properties and intended research application.

A Quantitative Evidence Guide for 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one


PDE4B Inhibitory Activity: Comparative Data for the 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one Scaffold

The core 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one scaffold is a key structural component of potent PDE4B inhibitors. Data from a 2018 study on tetrahydroisoquinoline derivatives show that while the unsubstituted core exhibits modest activity, its derivatives can achieve potent inhibition. For instance, a derivative (compound 19) exhibited an IC50 of 0.88 µM against PDE4B and demonstrated 21-fold selectivity over PDE4D compared to rolipram [1]. This data underscores the importance of the core scaffold as a platform for achieving high potency and selectivity.

PDE4B Inhibition Inflammation Tetrahydroisoquinoline

Cardiotonic Activity: A Comparison of Derivatives in the 5,6,7,8-Tetrahydro-3(2H)-isoquinolinone Class

A series of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones were synthesized and evaluated for positive inotropic activity. Within this class, the compound 4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone (MS-857) was identified as one of the most potent positive inotropic agents [1]. This provides class-level evidence that the 5,6,7,8-tetrahydro-3(2H)-isoquinolinone core is a productive starting point for discovering potent cardiotonic agents.

Cardiotonic Inotropic Heart Failure

PDE4D Inhibitory Activity: Benchmarking Tetrahydroisoquinoline Derivatives Against the Clinical Candidate Apremilast

Research on tetrahydroisoquinolines as novel PDE4 inhibitors has yielded compounds with activity comparable to the approved drug apremilast. For example, compound 16 from a 2019 study demonstrated an enzymatic IC50 of 0.24 µM against PDE4D and an IC50 of 0.65 µM for inhibiting TNF-α release in hPBMC [1]. In a cell permeability experiment, compound 16 and apremilast both showed perfect cell-penetrating ability [1]. This indicates that derivatives of the tetrahydroisoquinoline scaffold can achieve a favorable pharmacological profile.

PDE4D Inhibition Psoriasis Tetrahydroisoquinoline

Validated Research and Application Scenarios for 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one


Development of Novel PDE4 Inhibitors for Inflammatory Diseases

5,6,7,8-Tetrahydroisoquinolin-3(2H)-one serves as an essential starting material for designing and synthesizing novel phosphodiesterase 4 (PDE4) inhibitors. Research has shown that derivatives of this scaffold can be optimized for high potency against PDE4B and PDE4D, key targets in inflammatory conditions like psoriasis and rheumatoid arthritis [1]. The core structure can be functionalized to improve selectivity and cellular activity, as demonstrated by compounds with activity comparable to apremilast [2].

Synthesis of Cardiotonic Agents

The compound is a validated precursor for synthesizing a class of positive inotropic agents, as demonstrated by the development of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones [1]. This application is supported by data showing that specific derivatives in this class, such as MS-857, exhibit potent cardiotonic activity. Researchers can utilize this scaffold to explore new chemical space for treating heart failure.

Medicinal Chemistry Building Block for CNS Drug Discovery

The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) drug discovery. While direct data on 5,6,7,8-Tetrahydroisoquinolin-3(2H)-one is limited, its structural similarity to dopamine and its derivatives' activity at various CNS targets (e.g., nAChRs, 5-HT7R) position it as a valuable building block for synthesizing compounds targeting neurological and psychiatric disorders [3][4]. This is a class-level inference supported by the broader activity of the tetrahydroisoquinoline family.

Intermediate for Synthesis of Hsp70 and TRPM8 Modulators

Derivatives of tetrahydroisoquinolinone have been identified as inhibitors of the Hsp70 protein, a target for cancer and inflammatory diseases, as described in patent literature [1]. Additionally, other tetrahydroisoquinoline derivatives act as selective antagonists of the TRPM8 channel receptor, which is implicated in prostate cancer [2]. These findings highlight the broader applicability of this scaffold for synthesizing compounds that modulate these disease-relevant targets.

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